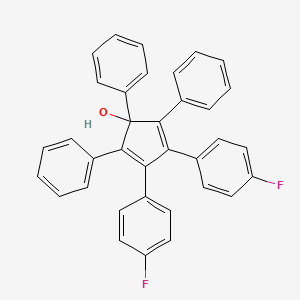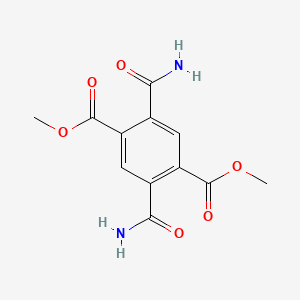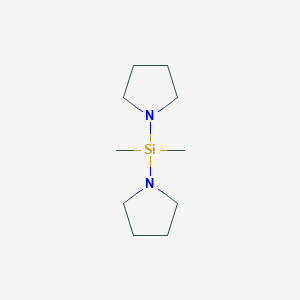
1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene is a chemical compound characterized by the presence of six bromine atoms and two arsenic atoms. This compound is known for its unique molecular structure and significant reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene typically involves the reaction of arsenic compounds with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
As2+6Br2→As2Br6
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to ensure maximum yield and purity of the final product. The reaction is typically conducted in specialized reactors designed to handle highly reactive bromine gas.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic compounds.
Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Compounds with substituted halogens or functional groups.
Scientific Research Applications
1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications and drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,2,2-Hexachloro-1lambda~5~,2lambda~5~-diarsene
- 1,1,1,2,2,2-Hexafluoro-1lambda~5~,2lambda~5~-diarsene
- 1,1,1,2,2,2-Hexaiodo-1lambda~5~,2lambda~5~-diarsene
Comparison
1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine atoms provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
63440-48-2 |
|---|---|
Molecular Formula |
As2Br6 |
Molecular Weight |
629.3 g/mol |
IUPAC Name |
tribromo-(tribromo-λ5-arsanylidene)-λ5-arsane |
InChI |
InChI=1S/As2Br6/c3-1(4,5)2(6,7)8 |
InChI Key |
MAEKWYBQYHGCJE-UHFFFAOYSA-N |
Canonical SMILES |
[As](=[As](Br)(Br)Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)

![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
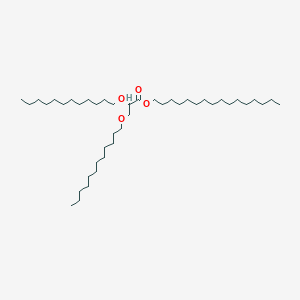
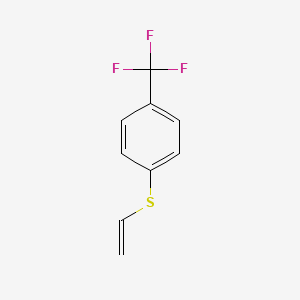
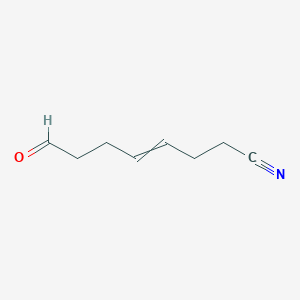
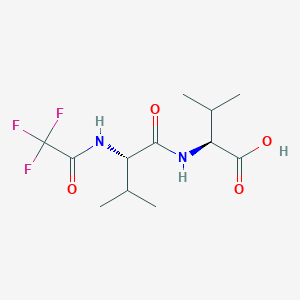
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
